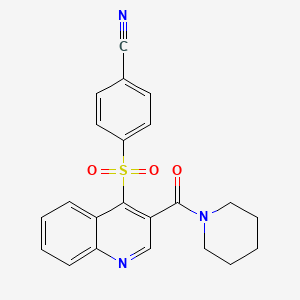

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile, also known as PSB-603, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonylbenzonitrile compounds and is known for its potential therapeutic applications.

Scientific Research Applications

Analytical and Forensic Chemistry Applications

One area of research has focused on the synthetic cannabinoid receptor agonists (SCRAs), which include compounds with structures similar to "4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile." These compounds, such as quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), have been studied for their analytical profiles, helping researchers and scientists in forensic and clinical investigations to understand the emergence of new psychoactive substances (NPS) (Brandt et al., 2020). Further, the in vitro metabolic fate of these compounds has been investigated to identify toxicological screening targets and predict possible drug interactions (Richter et al., 2021).

Antimicrobial Applications

Research has also explored the synthesis of novel derivatives involving the core structure of "4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile" for antimicrobial applications. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants, indicating the potential of these compounds in agricultural and plant protection contexts (Vinaya et al., 2009).

Anticancer Research

Compounds structurally related to "4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile" have been investigated for their anticancer properties. For example, novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides were synthesized and evaluated for their in vitro anticancer activity, demonstrating that such compounds could potentially act as anticancer agents through mechanisms like the inhibition of carbonic anhydrase isozymes (Al-Said et al., 2010).

Mechanism of Action

Target of Action

Compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring, are known to have various biological activities

Mode of Action

It’s worth noting that quinoline derivatives have been used in the synthesis of various pharmaceuticals . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it acts upon.

Biochemical Pathways

Quinoline derivatives have been known to play a significant role in the pharmaceutical industry, indicating that they may affect a variety of biochemical pathways .

Result of Action

Quinoline derivatives have been known to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

4-[3-(piperidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c23-14-16-8-10-17(11-9-16)29(27,28)21-18-6-2-3-7-20(18)24-15-19(21)22(26)25-12-4-1-5-13-25/h2-3,6-11,15H,1,4-5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJGHVICLHDIHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)

![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)

![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)

![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)

![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)